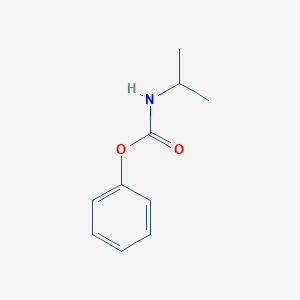

(1-Methylethyl)carbamic Acid Phenyl Ester

Vue d'ensemble

Description

Phenyl N-isopropylcarbamate, also known as isopropyl N-phenylcarbamate, is a chemical compound with the molecular formula C10H13NO2. It is an isopropyl ester of carbamic acid and is known for its various applications, particularly in agriculture as a selective herbicide. This compound is effective in inhibiting plant growth and is used to control weeds in various crops .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenyl N-isopropylcarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with isopropanol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to synthesize substituted O-aryl carbamates .

Industrial Production Methods

In industrial settings, (1-Methylethyl)carbamic Acid Phenyl Ester is produced using large-scale reactors where phenyl isocyanate and isopropanol are mixed under controlled conditions. The reaction is catalyzed by a suitable catalyst, and the product is purified through distillation or crystallization to obtain high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Phenyl N-isopropylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert (1-Methylethyl)carbamic Acid Phenyl Ester into amines and alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and alcohols. These products have diverse applications in different fields .

Applications De Recherche Scientifique

Phenyl N-isopropylcarbamate has several scientific research applications, including:

Mécanisme D'action

Phenyl N-isopropylcarbamate exerts its effects by disrupting the mitotic spindle apparatus in plant cells. It causes blocked metaphases, multinucleate cells, and giant nuclei, leading to inhibited cell division. The compound interferes with the functioning of the spindle microtubules, similar to the action of colchicine . This disruption ultimately results in the inhibition of plant growth and effective weed control .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylurethane: Similar in structure and used as a sedative and hypnotic agent.

Isopropyl N-(3-chlorophenyl)carbamate: Another herbicide with similar applications in agriculture.

Carbamic acid esters: A broad class of compounds with various applications in agriculture and medicine.

Uniqueness

Phenyl N-isopropylcarbamate is unique due to its specific action as a selective herbicide and its ability to inhibit plant growth effectively. Its structural properties and mode of action make it a valuable compound in both agricultural and scientific research .

Activité Biologique

(1-Methylethyl)carbamic Acid Phenyl Ester, commonly known as Phenyl isopropyl carbamate, is a carbamate compound with significant biological activity. This article aims to synthesize existing knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data tables.

- Chemical Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 64-00-6

This compound primarily acts as a cholinesterase inhibitor , which means it interferes with the enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission and potentially leading to overstimulation of the nervous system.

Key Mechanisms:

- Cholinergic Activity : Enhances synaptic transmission by inhibiting acetylcholinesterase.

- Neurotoxicity : Prolonged inhibition can result in symptoms of toxicity, such as muscle twitching and respiratory distress due to excessive acetylcholine.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential applications in medicine and agriculture.

In Vitro Studies

-

Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant effectiveness in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in cell cultures, suggesting potential use in treating inflammatory conditions.

In Vivo Studies

- Neuroprotective Effects : Animal studies have demonstrated that the compound may protect against neurodegeneration in models of Alzheimer's disease by modulating cholinergic signaling pathways.

- Toxicological Studies : Acute exposure studies reveal that high doses can lead to severe toxicity characterized by symptoms such as nausea, vomiting, and neurological disturbances. Chronic exposure may have long-term effects on the nervous system.

Case Study 1: Insecticidal Application

A study on the use of this compound as an insecticide showed promising results in controlling pest populations in agricultural settings. The compound demonstrated effective knockdown rates and prolonged residual activity against common agricultural pests.

Case Study 2: Clinical Observations

Clinical observations from patients exposed to this compound through occupational hazards indicated a correlation with increased incidence of cholinergic symptoms. Monitoring plasma cholinesterase levels was recommended for early detection of toxicity.

Safety and Toxicology

The compound is classified under hazardous materials due to its potential for acute toxicity. Symptoms of carbamate poisoning include:

- Headache

- Nausea and vomiting

- Muscle twitching

- Respiratory distress

Propriétés

IUPAC Name |

phenyl N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUVFGTVVVYSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307262 | |

| Record name | phenyl N-isopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17614-10-7 | |

| Record name | 17614-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl N-isopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.